

Upadacitinib managing inadequate response to dupilumab

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Compound Focus: Upadacitinib

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Clinical Evidence and Efficacy Data

The decision to switch to **upadacitinib** is supported by robust clinical and real-world evidence demonstrating significant efficacy in patients with an inadequate response to dupilumab.

Table 1: Summary of Key Clinical Efficacy Findings

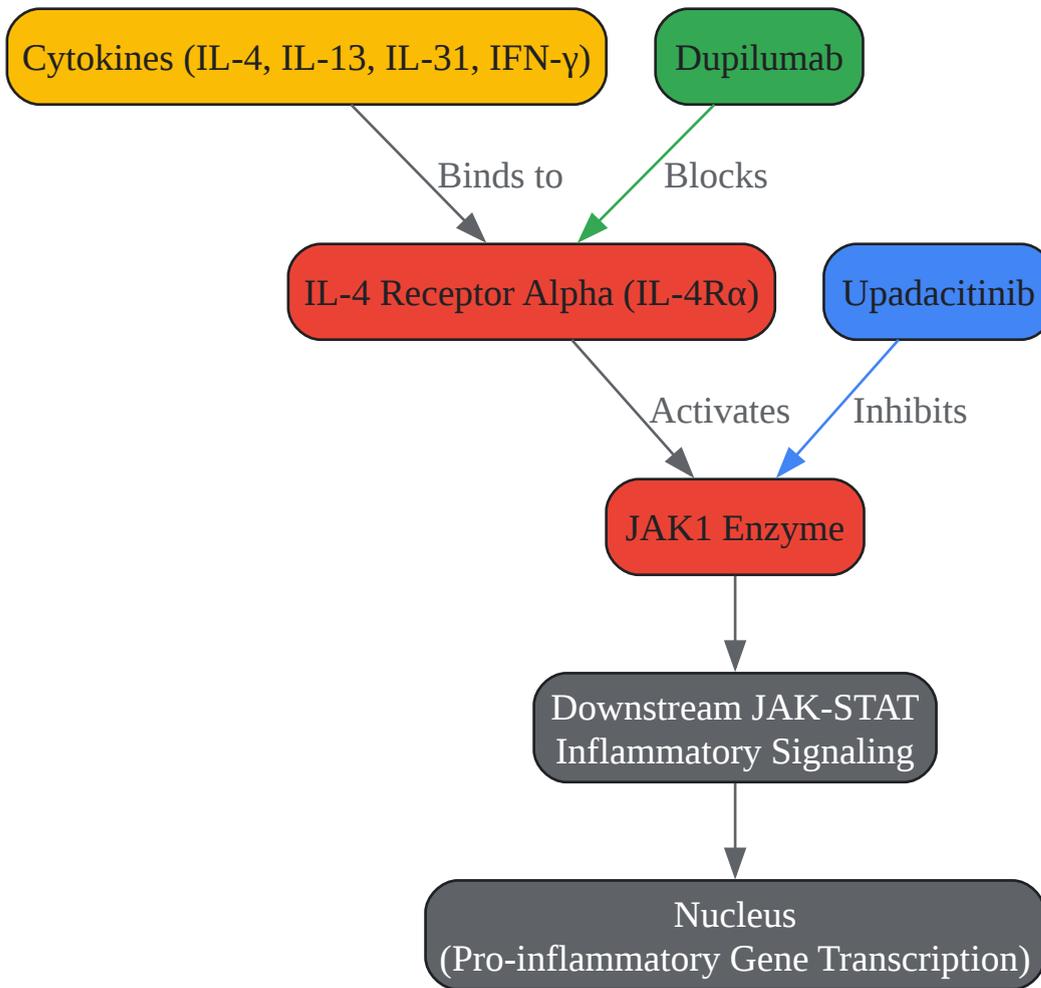
Study Name/Type	Key Efficacy Findings	Key References
LEVEL UP (Phase 3b/4 Head-to-Head) • Primary Endpoint: Superior simultaneous achievement of EASI 90 and WP-NRS 0/1 at Week 16 (19.9% vs 8.9%). • Secondary Endpoints: Superior EASI 90 at Week 16 (40.8% vs 22.5%) and superior WP-NRS 0/1 at Week 16 (30.2% vs 15.5%). [1] [2] [1] LEVEL UP (Switch Phase) • At 1 Month Post-Switch: 67% achieved EASI 75; 32% achieved EASI 90. [2] • At 4 Months Post-Switch: 80% achieved EASI 75; 59% achieved EASI 90; 37% achieved WP-NRS 0/1. [2] [2] Retrospective Cohort Study • At Week 4, upadacitinib showed a significantly greater reduction in EASI, ADCT, and NRS scores vs. dupilumab. [3] • At Week 12, a significantly greater decrease in IL-4, IL-13, and IL-31 serum levels was observed with upadacitinib . [3] [3] Real-World Prospective Study • 73.0% probability of achieving EASI ≤ 7 after 16 weeks of upadacitinib in a real-world setting, including prior dupilumab non-responders. [4] [4]		

Table 2: Overview of Study Designs

Study Name	Design	Population	Comparator	Key Metrics
LEVEL UP	Global, Phase 3b/4, Randomized, Open-Label, Efficacy Assessor-Blinded [1]	Adults & adolescents (≥ 12 years) with moderate-to-severe AD with inadequate response to systemic therapy [1]	Upadacitinib (15 mg QD, dose-adjusted) vs. Dupilumab (labeled dose) [1]	EASI 90, WP-NRS 0/1 [1]
Retrospective Cohort Study	Single-center, Retrospective [3]	Patients with moderate-to-severe AD [3]	Upadacitinib vs. Dupilumab [3]	EASI, NRS, ADCT, serum cytokines (IL-4, IL-13, IL-31), total IgE [3]
Real-World Prospective Study	Multicenter Prospective Observational (Dutch BioDay Registry) [4]	Adult patients with moderate-to-severe AD, including prior dupilumab and/or baricitinib inadequate responders [4]	N/A (Single-arm upadacitinib study) [4]	EASI, NRS-pruritus, IGA, DLQI, POEM [4]

Mechanisms of Action and Rationale for Switching

The efficacy of switching from dupilumab to **upadacitinib** is rooted in their distinct and complementary mechanisms of action, which target different parts of the AD inflammatory cascade.



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Dupilumab: Targeted Type 2 Cytokine Inhibition Dupilumab is a fully human monoclonal antibody that binds to the IL-4 receptor alpha subunit (IL-4R α), inhibiting the signaling of both interleukin-4 (IL-4) and interleukin-13 (IL-13). [5] [6] [7] These cytokines are key drivers of type 2 inflammation. This action reduces epidermal barrier dysfunction and itch. [5] [6] However, AD pathophysiology involves multiple cytokines beyond IL-4 and IL-13.

Upadacitinib: Broad Intracellular Signaling Inhibition Upadacitinib is an oral, selective, and reversible Janus kinase (JAK) inhibitor. [8] [9] It more potently inhibits JAK1 than other JAK isoforms (JAK2, JAK3, TYK2). [8] By blocking JAK1, **upadacitinib** inhibits the signaling of a much broader range of cytokines involved in AD—including IL-4, IL-5, IL-13, IL-22, IL-31, and IFN- γ —that use the JAK-STAT pathway. [4] [8] This leads to a rapid decrease in AD severity and itch. [4]

Rationale for the Switch In patients with an inadequate response to dupilumab, inflammation may be driven by non-type 2 cytokines (e.g., Th1, Th17, Th22) that are not blocked by dupilumab but are inhibited by **upadacitinib**. [4] The broader mechanism of action of **upadacitinib** allows it to address these alternative inflammatory pathways, providing a therapeutic option for patients who do not achieve sufficient disease control with dupilumab.

Experimental Protocols for Efficacy Assessment

For researchers designing studies or validating findings, the following protocols detail the key methodologies cited in the evidence.

Protocol 1: Clinical Efficacy and Biomarker Assessment (Retrospective Cohort) This protocol is based on a real-world retrospective study that compared **upadacitinib** and dupilumab. [3]

- **1. Study Population:** Recruit adult patients (≥ 18 years) with a physician-confirmed diagnosis of moderate-to-severe AD.
- **2. Treatment Groups:**
 - **Group 1:** Treated with **upadacitinib** (15 mg or 30 mg orally once daily).
 - **Group 2:** Treated with dupilumab (according to its labeled dosage: 600 mg initial dose, then 300 mg subcutaneously every other week).
- **3. Data Collection Time Points:** Baseline (Week 0), Week 4, Week 8, and Week 12.
- **4. Efficacy Assessments:**
 - **Eczema Area and Severity Index (EASI):** A validated clinician-assessed score measuring the severity and extent of eczema. [4] [3] Calculate the absolute score and the proportion of patients achieving EASI 75 (75% improvement) and EASI 90 (90% improvement).
 - **Worst Pruritus Numerical Rating Scale (WP-NRS):** A patient-reported assessment of peak itch intensity over 24 hours, scored from 0 ("no itch") to 10 ("worst itch imaginable"). [1] Report the absolute score and the proportion achieving WP-NRS 0/1.
 - **Atopic Dermatitis Control Tool (ADCT):** A patient-reported questionnaire to assess disease control over the past week. [4]
- **5. Biomarker Analysis:**
 - Collect serum samples at each time point.
 - Use multiplex immunoassays (e.g., ELISA) to quantify levels of key cytokines: IL-4, IL-13, and IL-31. [3]
 - Measure total serum IgE levels. [3]
- **6. Statistical Analysis:**

- Use paired t-tests or Wilcoxon signed-rank tests to compare score changes from baseline within each group.
- Use analysis of covariance (ANCOVA) or Mann-Whitney U tests to compare score changes and biomarker level changes between the two treatment groups.

Protocol 2: Serum Cytokine Level Measurement via ELISA This protocol provides detailed steps for quantifying cytokine levels, a key biomarker in the aforementioned study. [3]

- **1. Sample Collection and Storage:**

- Collect peripheral blood samples from patients in serum separator tubes.
- Allow blood to clot for 30 minutes at room temperature.
- Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge (4°C).
- Aliquot the supernatant (serum) and immediately freeze at -80°C. Avoid repeated freeze-thaw cycles.

- **2. ELISA Procedure:**

- Bring all reagents, standards, and samples to room temperature before use.
- Add standard dilutions and test samples to the appropriate wells of a pre-coated monoclonal antibody plate. Incubate.
- Aspirate and wash each well with wash buffer multiple times to remove unbound substances.
- Add a biotin-conjugated detection antibody specific to the target cytokine (e.g., IL-4, IL-13, IL-31). Incubate and wash.
- Add an enzyme-conjugated streptavidin (usually Horseradish Peroxidase - HRP). Incubate and wash.
- Add a substrate solution (e.g., TMB). Incubate in the dark for the specified time until color develops.
- Add a stop solution (e.g., sulfuric acid) and read the optical density (OD) immediately at 450 nm using a microplate reader.

- **3. Data Analysis:**

- Generate a standard curve by plotting the mean OD for each standard concentration.
- Use a curve-fitting algorithm (e.g., four-parameter logistic) to interpolate the sample concentrations from the standard curve.
- Compare cytokine concentrations between baseline and follow-up time points and between treatment groups.

Safety and Monitoring Considerations

When studying or administering **upadacitinib**, a thorough understanding of its safety profile is crucial.

Table 3: Key Safety Considerations for Upadacitinib

Category	Considerations	Monitoring Guidance
Serious Infections	Increased risk of active TB, invasive fungal, bacterial, and viral infections (e.g., herpes simplex). [4] [9]	Test for latent TB before initiation. Closely monitor for signs of infection during treatment. [9]
Adverse Events	Common AEs include acneiform eruptions, nausea, and airway infections. [4] In clinical trials, nasopharyngitis was common. [1]	Manage supportively. Most are mild and may not lead to discontinuation. [4]
Cardiovascular & Malignancy Risk	Based on a class effect for JAK inhibitors; increased risk of MACE, malignancy, thrombosis. [10] [9]	Consider benefits/risks, especially in patients with CV risk factors, smokers, or those with a history of cancer. [10] [9]
Laboratory Abnormalities	Can cause increases in lipid parameters (CPK, total cholesterol, LDL, HDL) and liver enzymes. May cause neutropenia, lymphopenia, anemia. [4] [10]	Obtain baseline lipid panel and LFTs; repeat ~12-16 weeks after initiation. Monitor blood counts at baseline and periodically. [4] [10]
Drug-Drug Interactions	Concomitant use with other potent immunosuppressants, like dupilumab, may increase the risk of infections and is not recommended. [10] [9]	Avoid combination therapy. Be aware that upadacitinib is metabolized by CYP3A4; grapefruit juice may increase its concentration. [8] [10]

Conclusion

The evidence strongly supports **upadacitinib** as an effective therapeutic strategy for managing inadequate response to dupilumab in moderate-to-severe AD. This is underpinned by its broader mechanism of action, which targets multiple inflammatory pathways beyond the IL-4/IL-13 axis inhibited by dupilumab. Researchers and clinicians can utilize the provided efficacy data, experimental protocols, and safety guidelines to inform study design and clinical decision-making.

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